molecular formula C7H10ClN3O B1370663 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol CAS No. 22177-97-5

2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol

Cat. No.: B1370663
CAS No.: 22177-97-5
M. Wt: 187.63 g/mol
InChI Key: ZGGCITTWLSUFPP-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol is a chemical compound with the molecular formula C7H10ClN3O. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound.

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit kinase proteins . Kinase proteins play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that this compound might interact with its targets (potentially kinase proteins) and inhibit their activity . This inhibition could lead to changes in the cellular processes controlled by these proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Biochemical Analysis

Biochemical Properties

2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with kinase enzymes, which are crucial for phosphorylation processes in cells. The interaction between this compound and kinases can lead to the modulation of enzyme activity, affecting downstream signaling pathways and cellular functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with kinase enzymes can lead to the phosphorylation or dephosphorylation of target proteins, thereby modulating their activity and function . Additionally, this compound can influence transcription factors, resulting in changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under controlled conditions, but its activity may decrease over time due to degradation processes . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including organ damage and systemic toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell . For example, the presence of this compound in the nucleus can affect gene expression, while its localization in the cytoplasm can modulate signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol typically involves the reaction of 6-chloro-2-methyl-4-pyrimidinamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and chlorine atom allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGCITTWLSUFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649785
Record name 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22177-97-5
Record name 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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